Structural Differentiation via 2-(Piperazin-1-yl)pyridin-3-yl Regiochemistry
The target compound possesses a distinct '2-(piperazin-1-yl)pyridin-3-yl' substitution pattern. This contrasts with more common 2-(piperazin-1-yl)pyridin-5-yl or 6-(piperazin-1-yl)pyridin-3-yl isomers frequently observed in kinase inhibitor scaffolds [1]. While no direct IC50 or Ki data exists for this specific derivative, its regiochemistry places the piperazine and pyrrolidine in a unique spatial orientation that can elicit different binding affinities compared to its positional isomers, a class-level inference critical to fragment-based drug design. The presence of a free NH on the piperazine allows for late-stage diversification absent in N-alkylated comparators.
| Evidence Dimension | Regiochemical position of piperazine on pyridine ring |
|---|---|
| Target Compound Data | 2-(piperazin-1-yl) substitution on pyridine, linked to pyrrolidine at the 3-position |
| Comparator Or Baseline | 6-(piperazin-1-yl)pyridin-3-yl derivatives (e.g., CAS 2133823-06-8 family) and 2-(piperazin-1-yl)pyridin-5-yl derivatives common in kinase inhibitors [2] |
| Quantified Difference | No quantitative biological affinity data available for direct comparison. Differentiation is topological. |
| Conditions | Not applicable; based on chemical structure comparison. |
Why This Matters
For procurement, selecting the correct regioisomer is a binary decision that determines synthetic feasibility; using an incorrect isomer will lead to a failed synthetic route or a generated compound with an unintended, and likely inactive, physical orientation.
- [1] Kuujia.com. (n.d.). Cas no 1352502-63-6 (2-(2-Piperazin-1-yl-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester). Retrieved May 3, 2026. View Source
- [2] WIPO Patent WO2004074287A1. (2004). Novel compounds. Example 3 describes 1-[[5-Chloro-6-[4-(7-methyl-7H-purin-6-yl)-1-piperazinyl]-3-pyridinyl]carbonyl]pyrrolidine, illustrating 6-piperazinyl-3-pyridinyl carbonyl pyrrolidine architecture. View Source
